REACTION_CXSMILES
|
CN(C)[CH:3]=[O:4].C(Cl)(=O)C(Cl)=O.[CH3:12][O:13][C:14]1[CH:18]=[CH:17][O:16][CH:15]=1>ClCCl>[CH3:12][O:13][C:14]1[CH:15]=[CH:3][O:4][C:18]=1[CH:17]=[O:16]
|
Name
|
3-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
31.9 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
32.5 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
COC1=COC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The system was flame-dried
|
Type
|
CUSTOM
|
Details
|
flushed with argon
|
Type
|
CUSTOM
|
Details
|
Vigorous bubbling
|
Type
|
CUSTOM
|
Details
|
a white solid precipitated
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to −40° C. by addition of dry ice to the cooling bath
|
Type
|
CUSTOM
|
Details
|
A dark-brown color formed during the addition
|
Type
|
STIRRING
|
Details
|
After stirring for 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
ADDITION
|
Details
|
saturated aqueous sodium bicarbonate solution (1.5 L) was added
|
Type
|
STIRRING
|
Details
|
The biphasic mixture was stirred vigorously for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
was partitioned
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was further extracted with dichloromethane (2×800 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined layers were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The solids were filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
was purified by flash-column chromatography on silica gel (100% diethyl ether)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=O)OC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.2 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 54.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |